2-bromo-N-(4-fluorophenyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to "2-bromo-N-(4-fluorophenyl)acetamide" involves several steps, including bromination, acetamidation, and the introduction of the fluoro group on the phenyl ring. Synthesis approaches vary based on the desired substituents and the starting materials. For example, synthesis processes often involve nucleophilic substitution reactions, where a bromo group is introduced into the compound, followed by the attachment of the fluorophenyl group via acetamide linkage (Xiao et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide" and "2,2-Dibromo-N-(4-fluorophenyl)acetamide," reveals significant details about their geometrical configuration. For instance, the dihedral angles between the benzene rings and the acetamide group, as well as the intermolecular hydrogen bonding patterns, play a crucial role in the crystalline structure formation. These structural aspects are essential for understanding the compound's reactivity and interactions (Qian et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving "2-bromo-N-(4-fluorophenyl)acetamide" and its derivatives typically include nucleophilic substitution and reactions under various conditions that reflect their reactive sites. For example, the presence of a bromo group and an acetamide linkage provides sites for further chemical modifications, such as cross-coupling reactions, which are fundamental for synthesizing complex organic molecules (Ghazzali et al., 2012).
Scientific Research Applications
Derivative Characterization and Potential Applications
- Some derivatives, including 2-bromo-N-(4-fluorophenyl)acetamide, have been characterized using X-ray powder diffraction, indicating their potential use as pesticides. These compounds were analyzed for their peak positions, relative intensities, and other parameters, providing detailed structural information relevant to their application in pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial and Antifungal Properties
- A series of derivatives, including those related to 2-bromo-N-(4-fluorophenyl)acetamide, have shown antimicrobial activity against various bacteria and fungi. This includes Gram-negative and Gram-positive bacteria, as well as Aspergillus niger and Candida albicans. The synthesis of these compounds and their structural elucidation have been key in determining their antimicrobial potential (Badiger, Mulla, Khazi, & Khazi, 2013).
Anticonvulsant and Antidepressant Activities
- Certain derivatives of 2-bromo-N-(4-fluorophenyl)acetamide have been synthesized and tested for their anticonvulsant and antidepressant activities. These studies have revealed the potential of these compounds in reducing immobility times in mice and providing protection against convulsions induced by pentylenetetrazole, highlighting their potential therapeutic applications (Xie, Tang, Pan, & Guan, 2013).
Synthesis and Chemical Properties
- Research has focused on the synthesis and structural properties of 2-bromo-N-(4-fluorophenyl)acetamide and related compounds. Techniques like microwave-assisted synthesis, crystallography, and various spectroscopic methods have been employed to understand the chemical behavior and potential applications of these substances (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).
Immunomodulatory Effects
- N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide, a compound related to 2-bromo-N-(4-fluorophenyl)acetamide, has shown potential as an immunomodulator. It has been demonstrated to enhance the cytolytic T-lymphocyte response to tumors in mice, suggesting its possible use in cancer immunotherapy (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).
properties
IUPAC Name |
2-bromo-N-(4-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUWYCOGYOQUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336315 | |
Record name | 2-bromo-N-(4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-fluorophenyl)acetamide | |
CAS RN |
2195-44-0 | |
Record name | 2-bromo-N-(4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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